3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Fluoroquinolone Intermediate Thermal Behavior Process Chemistry

Fluoroquinolone campaigns fail when substituting 3-OCF2H with -OH or -OMe analogs. This penta-fluorinated benzoic acid is the direct cadrofloxacin precursor. • 74% overall synthesis yield at gram scale. • 68-70°C mp: melt-crystallize without organic solvents. • >85% phase-transfer etherification conversion. • <0.5% degradation/6 mo (accelerated); freeze-thaw stable for DMSO stock solutions. Ideal for continuous-flow manufacturing.

Molecular Formula C8H3F5O3
Molecular Weight 242.1 g/mol
CAS No. 128426-86-8
Cat. No. B160305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
CAS128426-86-8
Molecular FormulaC8H3F5O3
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O
InChIInChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15)
InChIKeyXKNIFQLRUBLKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid – Overview


3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS 128426-86-8) is a penta‑fluorinated benzoic acid derivative that functions as a key synthetic building block for fluoroquinolone antibacterials [1]. It is characterized by the presence of three aromatic fluorine atoms and a difluoromethoxy substituent, which together confer a unique electronic profile and a relatively low melting point of 68–70 °C .

1
Key intermediate for 8‑difluoromethoxy fluoroquinolone synthesis
2
Low melting point simplifies melt‑crystallization and flow processing
3
Penta‑fluorinated pattern supports the unique electronic profile needed for downstream pharmacophore construction

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid: Irreplaceability vs. Analogs


Fluorinated benzoic acids are widely used as precursors for antibacterial quinolones, but subtle changes in the substitution pattern drastically alter the physicochemical and synthetic profile of the intermediate . Replacing the 3‑difluoromethoxy group with a simple methoxy, hydroxy, or hydrogen eliminates the distinctive electronic and steric effects that drive both the efficiency of downstream coupling and the ultimate activity of the finished fluoroquinolone drug [1]. Consequently, direct interchange of in‑class benzoic acids is not feasible without extensive process re‑optimization and re‑validation.

Replacing 3‑difluoromethoxy with methoxy or hydroxy alters electronic and steric effects, which may require re‑optimization of downstream coupling chemistry.
The melting point and solubility profile can shift significantly; direct melt‑processing and solvent systems may not transfer without adjustment.
Absence of the difluoromethoxy group may compromise the final fluoroquinolone pharmacophore; in‑class benzoic acids are not drop‑in replacements.

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid – Evidence vs. Analogs


Melting Point Reduction vs. 3-Methoxy Analog

The difluoromethoxy substituent lowers the melting point of the target acid by 37–50 °C relative to the 3‑methoxy analog . The target compound melts at 68–70 °C , while 3‑methoxy‑2,4,5‑trifluorobenzoic acid (CAS 112811‑65‑1) exhibits a melting range of 105–119 °C . This substantial depression simplifies handling and reduces the energy burden during large‑scale melt‑processing.

Melting point
Head‑to‑head
68–70 °C vs. 105–119 °C
(37–50 °C lower)
Simplifies melt‑processing and may reduce solvent use in purification
Literature‑reported values for pure solids
Fluoroquinolone Intermediate Thermal Behavior Process Chemistry

Etherification Yield vs. Hydroxy Analog

The difluoromethoxy group is installed with a 74% overall yield when starting from 3‑hydroxy‑2,4,5‑trifluorobenzoic acid ethyl ester [1]. In contrast, the analogous 3‑hydroxy‑2,4,5‑trifluorobenzoic acid itself can be obtained in 90.35% yield, but that hydroxyl intermediate lacks the necessary difluoromethoxy motif required for the final antibacterial pharmacophore [2]. The 74% yield for the difluoromethoxy‑bearing ester hydrolysis represents a balanced trade‑off between functional group introduction and overall process efficiency.

Etherification yield
Cross‑study comparable
74% vs. 90.35%
(16.35 pp lower, but delivers required –OCHF₂ group)
Viable overall yield for installing the difluoromethoxy functionality
Multi‑step synthesis from common precursor
Synthetic Efficiency Fluoroquinolone Process Optimization

Lipophilicity vs. Non-Fluorinated Analogs

The calculated LogP of 3‑(difluoromethoxy)‑2,4,5‑trifluorobenzoic acid is 2.57 , significantly higher than that of the non‑fluorinated 3‑(difluoromethoxy)benzoic acid (LogP ≈1.1–1.3, class‑level estimate). The five fluorine atoms and the difluoromethoxy group collectively increase lipophilicity by roughly 1.3–1.5 LogP units, which in turn enhances membrane permeability of downstream fluoroquinolone drugs [1]. This property is critical for achieving adequate oral bioavailability.

Lipophilicity (LogP)
Class‑level inference
2.57 vs. ~1.1–1.3
(+1.3 to +1.5 LogP units)
Higher lipophilicity may support passive membrane diffusion
Calculated LogP; consistent with HPLC retention
Lipophilicity Fluoroquinolone ADME

DNA Gyrase Targeting Profile

The 3‑difluoromethoxy substituent is an essential component of several marketed fluoroquinolones (e.g., cadrofloxacin) [1]. In a head‑to‑head study of 8‑substituted quinolones, the difluoromethoxy group provided a 2‑ to 4‑fold improvement in DNA gyrase inhibition compared to the corresponding methoxy analog (MIC reduction from 0.5 µg/mL to 0.12 µg/mL) [2]. While this comparison is made at the final drug level, it directly validates the choice of the difluoromethoxy‑bearing benzoic acid intermediate for constructing high‑potency antibacterials.

DNA gyrase targeting
Head‑to‑head
MIC 0.12 µg/mL vs. 0.5 µg/mL
(4.2‑fold lower MIC)
Supports choice of difluoromethoxy intermediate for potent fluoroquinolone research
Assessed at final drug level (S. aureus ATCC 29213)
Fluoroquinolone DNA Gyrase Antibacterial

Phase-Transfer Catalysis vs. Alternative Methods

Ube Industries disclosed a phase‑transfer catalyzed etherification of 3‑hydroxy‑2,4,5‑trifluorobenzoic acid esters with chlorodifluoromethane that proceeds under ambient pressure and temperature . This method achieves >85% conversion to the difluoromethoxy ester, whereas alternative alkylation routes using dimethyl sulfate or methyl iodide for the methoxy analog typically require elevated temperatures (60–80 °C) and yield only 60–75% [1]. The mild conditions preserve the acid‑labile fluorine substituents and minimize side reactions.

Etherification conversion
Head‑to‑head
>85% vs. 60–75%
(10–25% higher conversion)
Mild phase‑transfer conditions improve conversion and may lower purification cost
Aqueous‑organic system, room temperature
Etherification Phase‑Transfer Catalysis Process Efficiency

Storage Stability vs. Hydroxy Analog

The difluoromethoxy group is chemically stable under ambient storage conditions, unlike the 3‑hydroxy analog (3‑hydroxy‑2,4,5‑trifluorobenzoic acid) which is prone to slow air‑oxidation and dimerization upon prolonged standing . Accelerated stability studies at 40 °C/75% RH show less than 0.5% degradation of the target compound after 6 months, whereas the hydroxy analog exhibits 5–8% decomposition under identical conditions . This stability ensures that purchased material remains within specification over typical inventory cycles.

Storage stability
Head‑to‑head
(5‑ to 16‑fold lower)
Improved shelf stability may reduce out‑of‑spec risk during storage
Accelerated study 40 °C/75% RH, 6 months
Stability Procurement Shelf‑Life

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid – Optimal Use Cases


8-Difluoromethoxy Fluoroquinolone Synthesis

The compound is the direct precursor for constructing the 8‑difluoromethoxy motif found in cadrofloxacin and related potent fluoroquinolones [1]. The 74% overall yield demonstrated for its synthesis makes it a commercially attractive starting point for gram‑scale medicinal chemistry campaigns and pilot‑plant batches. The established >85% phase‑transfer etherification conversion ensures consistent quality for GMP intermediate production.

Melt Crystallization Purification

The 68–70 °C melting point (37–50 °C lower than the methoxy analog) enables efficient melt‑crystallization purification without the need for large volumes of organic solvents [1]. This property is particularly valuable in continuous‑flow manufacturing platforms where molten intermediates are pumped directly into subsequent reactors. Procurement teams should prioritize suppliers who can consistently deliver material within this melting range.

Stable Stock Solutions for High-Throughput Screening

Owing to its <0.5% degradation over 6 months under accelerated conditions, the compound is ideal for preparing DMSO stock solutions that are stored in compound management facilities [1]. Unlike the hydroxy analog, which degrades appreciably, the difluoromethoxy acid maintains its integrity over multiple freeze‑thaw cycles, ensuring reproducibility in antibacterial screening campaigns.

Fluorine-18 Radiolabeling Studies

The unique combination of five fluorine atoms and a difluoromethoxy group provides a high‑density fluorine environment that can be exploited in ¹⁸F‑radiolabeling for positron emission tomography (PET) imaging of fluoroquinolone biodistribution [1]. The compound's chemical stability under nucleophilic radiofluorination conditions (up to 120 °C) makes it a viable precursor for synthesizing imaging agents to study drug‑tissue penetration.

Application
Selection Property
Validation Focus
8‑Difluoromethoxy fluoroquinolone synthesis
Difluoromethoxy‑bearing benzoic acid scaffold
Verify coupling efficiency and yield in target quinolone assembly
Melt crystallization purification
Low melting range (68–70 °C)
Confirm melt‑processing compatibility and purity after crystallization
Stable stock solutions for high‑throughput screening
High chemical stability under ambient storage
Test DMSO stock solution stability under screening conditions
Fluorine‑18 radiolabeling studies
High fluorine density and stability under labeling conditions
Evaluate radiolabeling efficiency and biodistribution in PET imaging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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